N-Formyl-L-phenylalanine

Chiral Resolution Stereochemistry Quality Control

N-Formyl-L-phenylalanine is an essential protected amino acid building block for stereospecific peptide synthesis and chiral resolution. Its specific optical rotation of +74° (c=4, EtOH) and ≥98% purity (TLC) guarantee reproducible coupling and enantiomer separation. The formyl protecting group provides tailored deprotection conditions distinct from acetyl analogs. Use as an analytical reference standard (mp 165-169°C) to verify identity. Requires strict -20°C storage; procure only when cold-chain infrastructure is secured to maintain integrity.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 13200-85-6
Cat. No. B555841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl-L-phenylalanine
CAS13200-85-6
SynonymsN-Formyl-L-phenylalanine; 13200-85-6; Formyl-L-phenylalanine; L-Phenylalanine,N-formyl-; NSTPXGARCQOSAU-VIFPVBQESA-N; SBB063854; (S)-2-Formamido-3-phenylpropanoicacid; (2S)-2-formamido-3-phenylpropanoicacid; N-Formyl-3-phenyl-L-alanine; N-Formylphenylalanine; N-Formyl-Phenylalanine; AC1LFSNR; AC1Q5QTN; SCHEMBL697901; CTK4B7653; MolPort-006-120-165; ANW-19403; AR-1K7050; ZINC82056149; AKOS010366496; AJ-18039; AK-57751; KB-58280; DB-042081; TC-108148
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC=O
InChIInChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14)/t9-/m0/s1
InChIKeyNSTPXGARCQOSAU-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Formyl-L-phenylalanine (CAS 13200-85-6) | Verified Analytical Standards & Reference Data for Research Procurement


N-Formyl-L-phenylalanine (CAS 13200-85-6, molecular formula C10H11NO3, molecular weight 193.2) is an N-acyl-L-phenylalanine derivative where the amino hydrogen is replaced by a formyl group [1]. This white to off-white crystalline solid exhibits a melting point of 165 °C and an optical rotation of +74° (c=4, EtOH) [2]. As a protected amino acid building block, it is primarily utilized in peptide synthesis and biochemical research applications . The compound is stable under recommended storage conditions of -20 °C .

N-Formyl-L-phenylalanine (CAS 13200-85-6) | Critical Distinctions from Generic Amino Acid Derivatives in Research Applications


Generic substitution among phenylalanine derivatives is scientifically untenable due to critical differences in stereochemistry, protecting group chemistry, and physical properties that directly impact experimental outcomes. N-Formyl-L-phenylalanine exhibits a specific optical rotation of +74° (c=4, EtOH) , which is fundamentally opposite in sign and magnitude to its D-enantiomer (-66°, c=4, EtOH) . The formyl protecting group confers distinct reactivity and stability profiles compared to acetyl analogs . Furthermore, storage requirements differ significantly between compounds, with N-Formyl-L-phenylalanine requiring -20 °C storage while some derivatives are stable at room temperature. These quantifiable differences in stereochemical identity, protecting group chemistry, and handling requirements demonstrate that in-class compounds are not interchangeable without compromising experimental reproducibility and data integrity.

N-Formyl-L-phenylalanine (CAS 13200-85-6) | Quantitative Differentiation Evidence Against Closest Analogs


Optical Rotation as a Definitive Identity and Purity Indicator for N-Formyl-L-phenylalanine

The optical rotation of N-Formyl-L-phenylalanine is +74° (c=4, EtOH) [1]. This is quantitatively distinct from the D-enantiomer, which exhibits a specific rotation of -66° (c=4, EtOH) . The sign and magnitude of optical rotation serve as definitive identity and purity indicators for chiral procurement.

Chiral Resolution Stereochemistry Quality Control

Melting Point Comparison for N-Formyl-L-phenylalanine Identity Verification

N-Formyl-L-phenylalanine exhibits a melting point of 165 °C , which is lower than the melting point of N-acetyl-L-phenylalanine (171-173 °C) . This thermal property difference provides a simple physical method for distinguishing between formyl and acetyl protecting group derivatives.

Thermal Analysis Purity Assessment Compound Identification

Storage Temperature Specification for N-Formyl-L-phenylalanine Stability

N-Formyl-L-phenylalanine requires storage at -20 °C for long-term stability . In contrast, N-acetyl-L-phenylalanine can be stored at room temperature . This difference in storage requirements has direct implications for procurement planning and laboratory infrastructure.

Compound Stability Storage Conditions Supply Chain

Optical Resolution Performance of N-Formyl-L-phenylalanine in Chiral Separations

N-Formyl-L-phenylalanine is an effective resolving agent for racemic mixtures, achieving optical purities of 95–100% in preferential crystallization of ammonium salts [1]. This high resolution efficiency is attributed to kinetic effects during crystallization [2]. In comparison, the racemic DL-mixture exhibits no inherent resolution capability and must be separated using external chiral agents [1].

Chiral Resolution Diastereomeric Salt Formation Enantiomer Separation

N-Formyl-L-phenylalanine (CAS 13200-85-6) | Recommended Procurement Scenarios Based on Quantitative Evidence


Chiral Resolution and Asymmetric Synthesis

Procure N-Formyl-L-phenylalanine when high optical purity is required for chiral resolution applications. The compound achieves 95–100% optical purity in preferential crystallization of its ammonium salts [1], making it suitable for enantiomer separation processes. The distinct optical rotation of +74° (c=4, EtOH) provides a reliable quality control metric [2].

Peptide Synthesis Requiring N-Terminal Protection

Select N-Formyl-L-phenylalanine when a formyl protecting group is specifically required for peptide synthesis applications [1]. The formyl group offers different reactivity and deprotection conditions compared to acetyl analogs, and the compound's purity specifications (≥98% by TLC) ensure reliable coupling efficiency [2].

Analytical Standard for Compound Identification

Use N-Formyl-L-phenylalanine as an analytical reference standard for compound identification and purity assessment. The well-characterized melting point of 165-169 °C [1] and specific optical rotation provide definitive identity markers that distinguish it from closely related derivatives such as N-acetyl-L-phenylalanine (mp 171-173 °C) [2].

Biochemical Research Requiring Strict Storage Compliance

Procure N-Formyl-L-phenylalanine only when proper cold storage infrastructure (-20 °C) is available [1]. Laboratories without reliable freezer capacity should consider alternative derivatives with room temperature stability, as improper storage will compromise compound integrity and experimental reproducibility [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Formyl-L-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.